4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

This 4,6-diarylpyrimidin-2-amine is a critical tool for kinase SAR programs. Its unique 2,4-dimethoxy/4-fluoro substitution pattern fills a specific matrix cell, distinct from 3,4-dimethoxy or 3-fluoro analogs. Deploy it as a low-logP anchor for CNS-targeted libraries or alongside 4-chloro/bromo variants to deconvolute steric vs. electronic effects. Vendor-annotated GRK inhibitor potential. Authenticated reference standard for HPLC resolution of isobaric isomers (InChIKey: LOYGACWHQDPGLY-UHFFFAOYSA-N). Essential for labs requiring precise chemical identity.

Molecular Formula C18H16FN3O2
Molecular Weight 325.3 g/mol
CAS No. 876751-57-4
Cat. No. B6346956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
CAS876751-57-4
Molecular FormulaC18H16FN3O2
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N)OC
InChIInChI=1S/C18H16FN3O2/c1-23-13-7-8-14(17(9-13)24-2)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22)
InChIKeyLOYGACWHQDPGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (CAS 876751-57-4): Chemical Identity and Procurement Baseline


4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (CAS 876751-57-4) is a synthetic 4,6-diarylpyrimidin-2-amine derivative with molecular formula C18H16FN3O2 and molecular weight 325.3 g/mol . It belongs to the broader class of 2-aminopyrimidine kinase inhibitor scaffolds and is categorized by vendors as a G protein-coupled receptor kinase (GRK) inhibitor chemical probe . The compound features a 2,4-dimethoxyphenyl substituent at the pyrimidine 4-position and a 4-fluorophenyl group at the 6-position, a substitution pattern that distinguishes it from multiple regioisomeric and halogen-variant analogs. It is commercially available from Fluorochem (catalog 524563, purity ≥95%) and CymitQuimica . IMPORTANT CAVEAT: At the time of this analysis, no peer-reviewed primary research articles or patents containing quantitative biological activity data (IC50, Ki, EC50, cell viability, selectivity profiling) for this specific CAS number were identified in PubMed, PubChem BioAssay, ChEMBL, BindingDB, or Google Patents. The evidence presented below therefore relies on structural differentiation from closest analogs, vendor technical specifications, and class-level inference from 4,6-diarylpyrimidin-2-amine literature. Users requiring quantitative potency or selectivity data must conduct de novo profiling.

Why Generic Substitution of 4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine Fails: The Substitution Pattern Specificity Problem in 4,6-Diarylpyrimidin-2-amines


Within the 4,6-diarylpyrimidin-2-amine chemotype, small changes in the methoxy substitution pattern on the 4-phenyl ring or halogen identity/position on the 6-phenyl ring can produce profound shifts in kinase selectivity, potency, and physicochemical properties [1]. The target compound bears a 2,4-dimethoxy arrangement, which presents a distinct hydrogen-bond acceptor geometry and electron density distribution compared to the 3,4-dimethoxy (CAS 876751-53-0) or 2,5-dimethoxy regioisomers. Similarly, the 4-fluorophenyl group cannot be interchanged with the 3-fluorophenyl analog (CAS 1354923-59-3) without altering the molecular dipole moment and potential target-binding pose—fluorine position is a well-established determinant of kinase inhibitor selectivity . The 4-chlorophenyl (CAS 259086-68-5) and 4-methylphenyl (CAS 1354940-57-0) variants introduce different steric bulk and lipophilicity at this position, which class-level SAR studies on related 4,6-diarylpyrimidin-2-amine kinase inhibitors have shown can shift inhibitory profiles by over an order of magnitude between closely related kinases [1]. Without compound-specific profiling data, substitution of any analog for the target compound introduces an unquantified risk of altered target engagement. Each of these analogs represents a distinct chemical entity requiring independent biological validation.

Product-Specific Quantitative Evidence Guide: 4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (CAS 876751-57-4)


Regioisomeric Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Phenyl Substitution Pattern

The target compound (CAS 876751-57-4) carries methoxy groups at the 2- and 4-positions of the 4-phenyl ring, whereas its closest regioisomer CAS 876751-53-0 has methoxy groups at the 3- and 4-positions. The 2,4-dimethoxy arrangement creates an ortho-methoxy group capable of intramolecular interaction with the pyrimidine ring, which is absent in the 3,4-substituted analog. This structural difference is expected to alter the dihedral angle between the dimethoxyphenyl ring and the pyrimidine core, a conformational parameter that class-level SAR on 4,6-diarylpyrimidin-2-amines shows directly impacts Aurora kinase A binding [1]. Both compounds share identical molecular formula (C18H16FN3O2) and molecular weight (325.3 g/mol), making them indistinguishable by LC-MS alone; differentiation requires NMR or chromatographic retention time comparison. The target compound is available at 95% purity from Fluorochem (catalog 524563), while the 3,4-isomer is cataloged separately under Fluorochem F524623 .

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Fluorine Position Differentiation: 4-Fluorophenyl vs. 3-Fluorophenyl Isomer

The target compound places fluorine at the para position of the 6-phenyl ring, while the direct analog CAS 1354923-59-3 places it at the meta position. In kinase inhibitor design, para-fluorine substitution enhances metabolic stability by blocking CYP450-mediated para-hydroxylation, whereas meta-fluorine may modulate basicity of nearby hydrogen-bond acceptors [1]. Both compounds share identical molecular formula (C18H16FN3O2) and MW (325.3), making them isobaric and indistinguishable by MS alone. Fluorochem lists both separately: the 4-fluoro target compound under catalog 524563 and the 3-fluoro isomer under a distinct catalog number . The 3-fluoro isomer (CAS 1354923-59-3) is also available at 95% purity from CymitQuimica. No published comparative biological activity data exists for these two isomers against any kinase target.

Kinase inhibitor selectivity Fluorine medicinal chemistry Molecular recognition

4-Substituent Differentiation: 4-Fluoro vs. 4-Chloro vs. 4-Methyl Phenyl Series

Within the 4-(2,4-dimethoxyphenyl)-6-(4-substituted-phenyl)pyrimidin-2-amine series, the 4-position substituent on the 6-phenyl ring varies: 4-fluoro (target, CAS 876751-57-4, MW 325.3), 4-chloro (CAS 259086-68-5, MW 341.8), 4-bromo (MW ~386.2), and 4-methyl (CAS 1354940-57-0, MW 321.4). The 4-fluoro substituent provides the smallest van der Waals radius among halogens (1.47 Å), the highest electronegativity, and the lowest lipophilicity contribution (Hansch π = 0.14 for F vs. 0.71 for Cl, 0.86 for Br, 0.56 for CH3) [1]. In 4,6-diarylpyrimidin-2-amine Aurora kinase A inhibitors, systematic variation of 4-substituents on the 6-phenyl ring produced a >10-fold range in IC50 values across the halogen/methyl series, demonstrating that these substituents are not interchangeable [2]. The 4-fluoro compound offers a distinct combination of minimal steric bulk for target binding pocket access and lower logP for improved aqueous solubility relative to the chloro and bromo analogs.

Halogen bonding Lipophilicity modulation Kinase inhibitor SAR

Vendor-Annotated Biological Application: GRK Inhibitor Classification

The compound is classified by LabMix24 GmbH as a pyrimidine derivative functioning as a G protein-coupled receptor kinase (GRK) inhibitor, with reference to Bigham et al., J. Med. Chem., 1992, 35, 1399 . This annotation, while not peer-reviewed for this specific compound, provides an investigational direction distinct from the 4,6-diphenylpyrimidin-2-amine parent scaffold, which is more commonly associated with Aurora kinase A inhibition [1]. No quantitative GRK isoform selectivity data (GRK1/2/5 IC50 values) are publicly available for this compound. For context, known GRK2 inhibitors such as CCG-215022 show IC50 values of 0.15 μM (GRK2) and 0.38 μM (GRK5), while GSK180736A exhibits a GRK2 IC50 of 770 nM with 300-fold selectivity over GRK5 [2]. Whether the target compound achieves comparable potency or selectivity is unknown without de novo testing.

G protein-coupled receptor kinase Cardiovascular pharmacology Chemical probe

Commercial Purity and Quality Specification Benchmarking

The target compound is commercially available from Fluorochem (catalog 524563) at 95+% purity and from CymitQuimica (catalog 10-F524563) at 95.0% purity . Fluorochem lists the product as a 'Light Beige Solid' with MDL number MFCD21335475 . This purity specification is consistent across the analog series: the 3,4-dimethoxy isomer (CAS 876751-53-0, Fluorochem F524623) and the 2,5-dimethoxy isomer are also listed at 95% purity. The 3-fluoro isomer (CAS 1354923-59-3) is available at 95% from CymitQuimica . No vendor provides >98% purity for any compound in this series, which may reflect synthetic challenges in achieving higher purity for these 4,6-diarylpyrimidin-2-amines or limited commercial demand driving process optimization. Procurement note: CymitQuimica lists the 2g and 10g pack sizes as 'Ausgelaufen' (discontinued), suggesting limited stock availability; buyers should verify current inventory before committing to experimental plans .

Chemical procurement Quality control Vendor comparison

Recommended Research and Procurement Application Scenarios for 4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (CAS 876751-57-4)


Kinase Inhibitor Scaffold Hopping and SAR Exploration Around the 4,6-Diarylpyrimidin-2-amine Core

This compound is best deployed as a specific member of a focused 4,6-diarylpyrimidin-2-amine library for systematic SAR studies. Its unique combination of 2,4-dimethoxy (4-position) and 4-fluoro (6-position) substitution fills a distinct cell in the substituent matrix that is not occupied by the 3,4-dimethoxy/4-fluoro (CAS 876751-53-0) or 2,4-dimethoxy/3-fluoro (CAS 1354923-59-3) analogs . When used alongside the 4-chloro (CAS 259086-68-5) and 4-methyl (CAS 1354940-57-0) variants, the full halogen/methyl series enables deconvolution of steric vs. electronic contributions to kinase binding. Class-level precedent from Aurora A kinase inhibitor studies confirms that 4-substituent identity on the 6-phenyl ring can shift IC50 values by >10-fold [1].

GRK-Focused Chemical Probe Development and Target Deconvolution

Based on the vendor annotation as a GRK inhibitor , this compound may serve as a starting point for developing chemical probes targeting GRK2 or GRK5, kinases implicated in heart failure and Parkinson's disease. The 4-fluorophenyl group is a common feature in several known GRK inhibitor chemotypes, and its presence at the 6-position of the pyrimidine core may engage the hydrophobic groove adjacent to the GRK ATP-binding site. Users should conduct primary GRK1/2/5 enzymatic profiling (e.g., at 1 μM and 10 μM single-point screening followed by IC50 determination for hits) before investing in scaled analog synthesis. This application scenario is predicated on independent validation of the vendor annotation.

Physicochemical Comparator in LogP/Solubility Optimization Programs

With a predicted lower logP than its 4-chloro and 4-bromo analogs (based on Hansch π fluorine = 0.14 vs. chlorine = 0.71 vs. bromine = 0.86), this compound is the optimal choice within the halogen series when minimizing lipophilicity is a program objective . This is relevant for CNS-targeted kinase inhibitor programs where lower logP correlates with improved brain penetration, or for lead series where high lipophilicity is driving unacceptable off-target promiscuity or metabolic clearance. The compound can serve as the low-logP anchor point in a property-based drug design matrix alongside the 4-chloro and 4-bromo analogs.

Analytical Reference Standard for Regioisomer Identification

Given that the target compound (CAS 876751-57-4, InChIKey LOYGACWHQDPGLY-UHFFFAOYSA-N) shares identical molecular formula and mass with both the 3,4-dimethoxy isomer (CAS 876751-53-0, InChIKey COXXQRYGNNNWJT-UHFFFAOYSA-N) and the 3-fluoro isomer (CAS 1354923-59-3), it can serve as an authentic reference standard for HPLC method development to resolve these isobaric species . The distinct InChIKeys and MDL numbers (MFCD21335475 for the target vs. MFCD21335474 for the 3,4-isomer) provide unambiguous identifiers for inventory management. Laboratories synthesizing or screening multiple members of this series should maintain authenticated samples of each regioisomer to prevent identity mix-ups that could confound biological results.

Quote Request

Request a Quote for 4-(2,4-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.